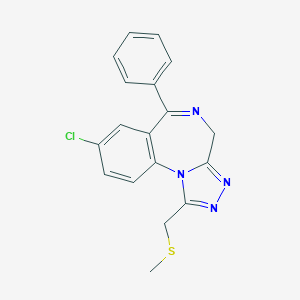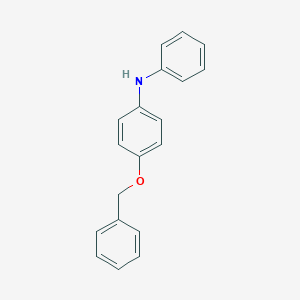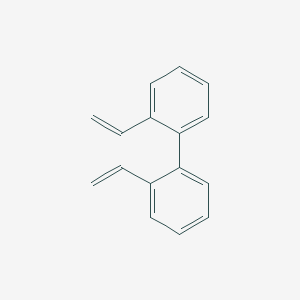
1-Ethenyl-2-(2-ethenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-(2-ethenylphenyl)benzene is a chemical compound that is also known as styrene. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the production of polystyrene, which is a widely used plastic material.
Mécanisme D'action
The mechanism of action of styrene involves its ability to polymerize with other monomers to form polymers. This process involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain.
Effets Biochimiques Et Physiologiques
Styrene has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that styrene exposure can cause respiratory irritation, eye irritation, and skin irritation. Long-term exposure to styrene has also been shown to cause neurological effects such as headaches, dizziness, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
Styrene has various advantages and limitations for lab experiments. Its ability to polymerize with other monomers makes it a useful tool for the synthesis of various polymers. However, its toxicity and potential health hazards make it a challenging compound to work with in the laboratory.
Orientations Futures
There are various future directions for the study of styrene. One area of research is the development of new methods for the synthesis of styrene that are more efficient and environmentally friendly. Another area of research is the study of the potential health effects of styrene exposure and the development of new methods for reducing exposure in the workplace. Additionally, the use of styrene in the production of new materials and products is an area of ongoing research.
Méthodes De Synthèse
The synthesis of styrene can be achieved through various methods such as the dehydrogenation of ethylbenzene or the decarboxylation of cinnamic acid. The most commonly used method is the dehydrogenation of ethylbenzene, which involves the use of a catalyst such as iron oxide.
Applications De Recherche Scientifique
Styrene has been extensively studied for its various applications in scientific research. It is used as a monomer in the production of polymers such as polystyrene, which is widely used in the manufacturing of various products such as packaging materials, insulation, and disposable cups. Styrene is also used as a solvent in various industries such as the rubber and plastic industries.
Propriétés
Numéro CAS |
34919-47-6 |
|---|---|
Nom du produit |
1-Ethenyl-2-(2-ethenylphenyl)benzene |
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-ethenyl-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C16H14/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clé InChI |
AWJRNSCCZLNMTE-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
SMILES canonique |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



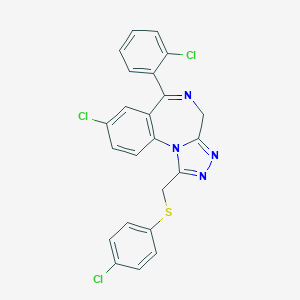
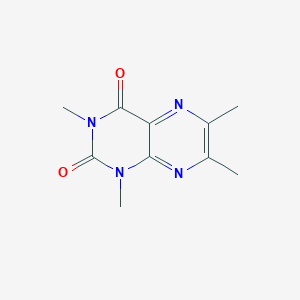
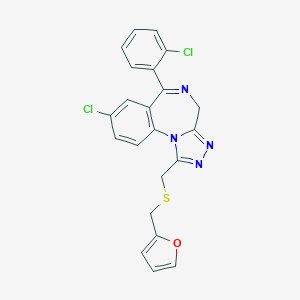
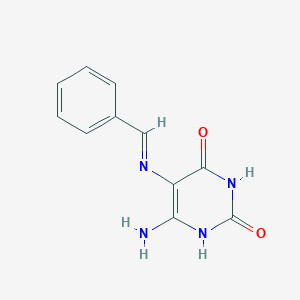
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
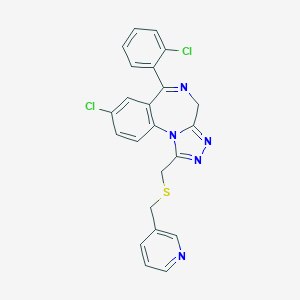
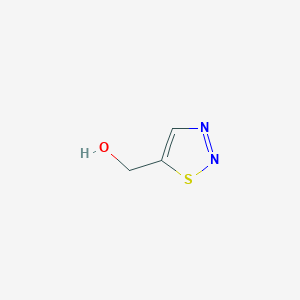
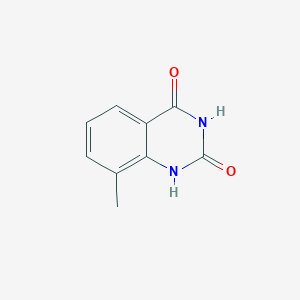
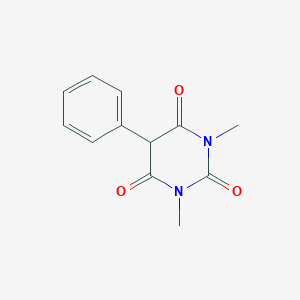

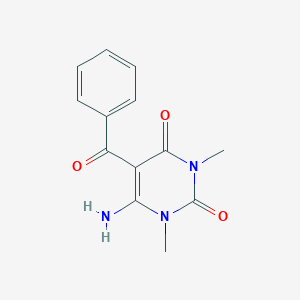
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
